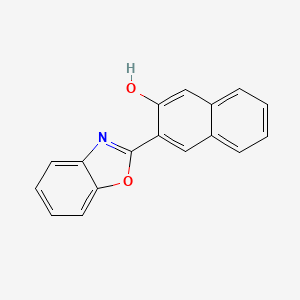
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused to a naphthalene moiety, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Functionalized benzoxazole or naphthalene derivatives.
科学研究应用
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Fluorescent Probes: The compound’s fluorescence properties arise from its conjugated π-electron system, which can absorb and emit light at specific wavelengths. This makes it useful for imaging applications.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)naphthalene
- 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
- 3-(1,3-Benzimidazol-2(3H)-ylidene)naphthalen-2(3H)-one
Uniqueness
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific fluorescence characteristics or biological activity.
属性
CAS 编号 |
14967-45-4 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
3-(1,3-benzoxazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11NO2/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H |
InChI 键 |
PHBZHIFCFRSMRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


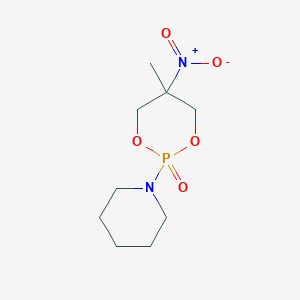

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

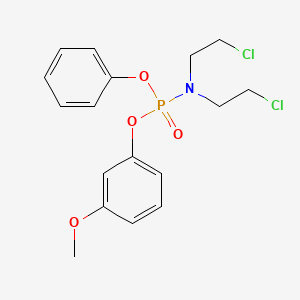
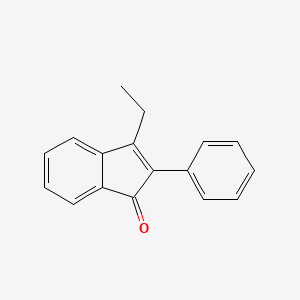

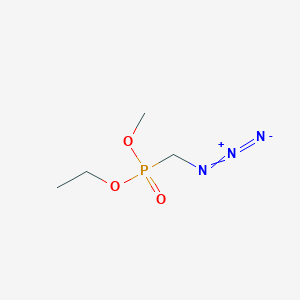
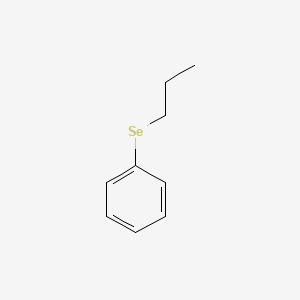
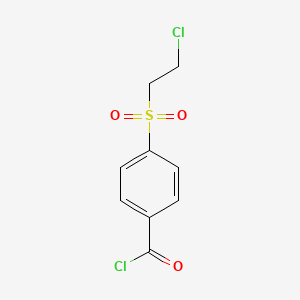


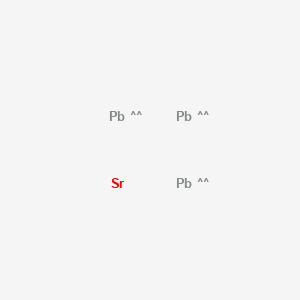
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
